

physical properties of 3-ethyl-4-methylpyrrole-2,5-dione

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Compound of Interest

Compound Name: 3-ethyl-4-methylpyrrole-2,5-dione

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An In-depth Technical Guide on the Physical Properties of **3-ethyl-4-methylpyrrole-2,5-dione**

This guide provides a comprehensive overview of the physical and chemical properties of **3-ethyl-4-methylpyrrole-2,5-dione**, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical and scientific databases.

Chemical Identity

- IUPAC Name: **3-ethyl-4-methylpyrrole-2,5-dione**[\[1\]](#)
- Synonyms: 2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide, 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione[\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: 20189-42-8[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₇H₉NO₂[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Physical and Chemical Properties

The quantitative physical and chemical data for **3-ethyl-4-methylpyrrole-2,5-dione** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Molecular Weight	139.15 g/mol	[1][2][4][5][6][7][8]
Melting Point	67-68 °C	[2][9]
Boiling Point	253 °C (at 760 mm Hg)	[2][7][9]
Density	1.1 ± 0.1 g/cm ³	[2]
Refractive Index	1.485	[2][10]
Vapor Pressure	0.0179 mmHg at 25°C	[2]
Flash Point	119 °C	[2][7]
Water Solubility	4771 mg/L at 25 °C (estimated)	[7]
logP (o/w)	1.050 (estimated)	[7]
Polar Surface Area	46.2 Å ²	[2][8]

Experimental Protocols

While specific experimental protocols for the determination of each physical property of **3-ethyl-4-methylpyrrole-2,5-dione** are not detailed in the provided search results, this section outlines a general synthetic approach for related pyrrole-2,5-diones and the analytical methods used for their characterization.

General Synthesis of 1-substituted-3-chloro-4-arylamino-1H-pyrrole-2,5-diones

This protocol is adapted from the synthesis of related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives and provides a foundational method for obtaining the pyrrole-2,5-dione core structure.

- **Reaction Setup:** A solution of a 3,4-dichloro-1H-pyrrole-2,5-dione precursor (10 mmol) is prepared in 50 cm³ of ethanol.
- **Amine Addition:** To the stirred solution, the appropriate primary amine (20 mmol) is added.

- **Heating and Monitoring:** The reaction mixture is heated to a temperature between 50-80 °C and stirred for 2 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the solvent is removed under reduced pressure (in vacuo). The resulting solid product is collected by filtration.
- **Purification:** The crude product is washed with ethanol and a small amount of ice-cold water. Further purification is achieved by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.[\[11\]](#)

Characterization Methods

The identity and purity of **3-ethyl-4-methylpyrrole-2,5-dione** and related compounds are typically confirmed using a combination of spectroscopic and chromatographic techniques.

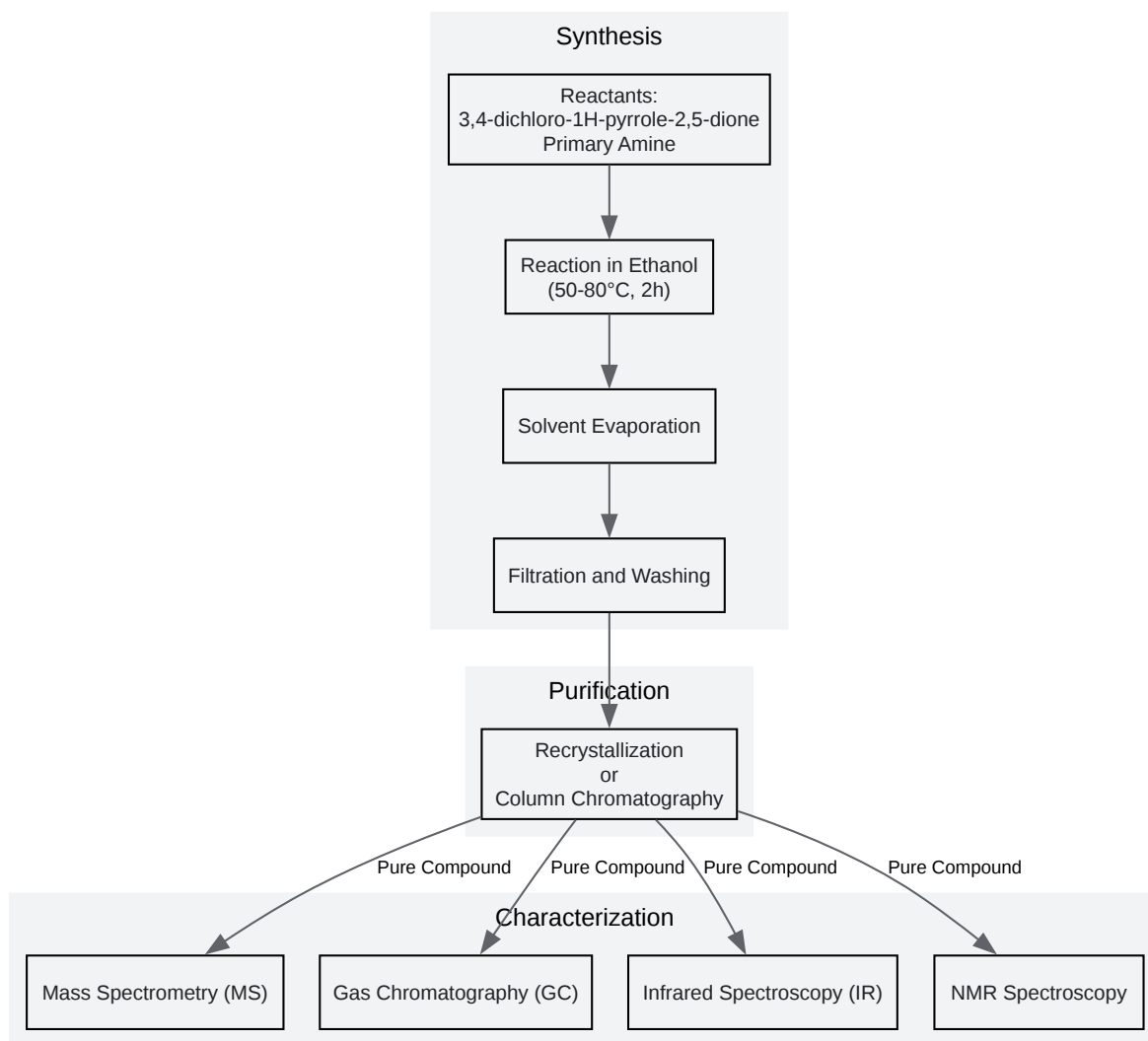
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.[\[4\]](#)[\[6\]](#)
- **Gas Chromatography (GC):** GC is employed to assess the purity of the compound and to determine its retention index, which is a characteristic property.[\[1\]](#)[\[4\]](#)
- **Infrared Spectroscopy (IR):** IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretches of the dione ring.[\[8\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy would be used to elucidate the detailed molecular structure by showing the connectivity of atoms.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a pyrrole-2,5-dione derivative.

Synthesis and Characterization Workflow



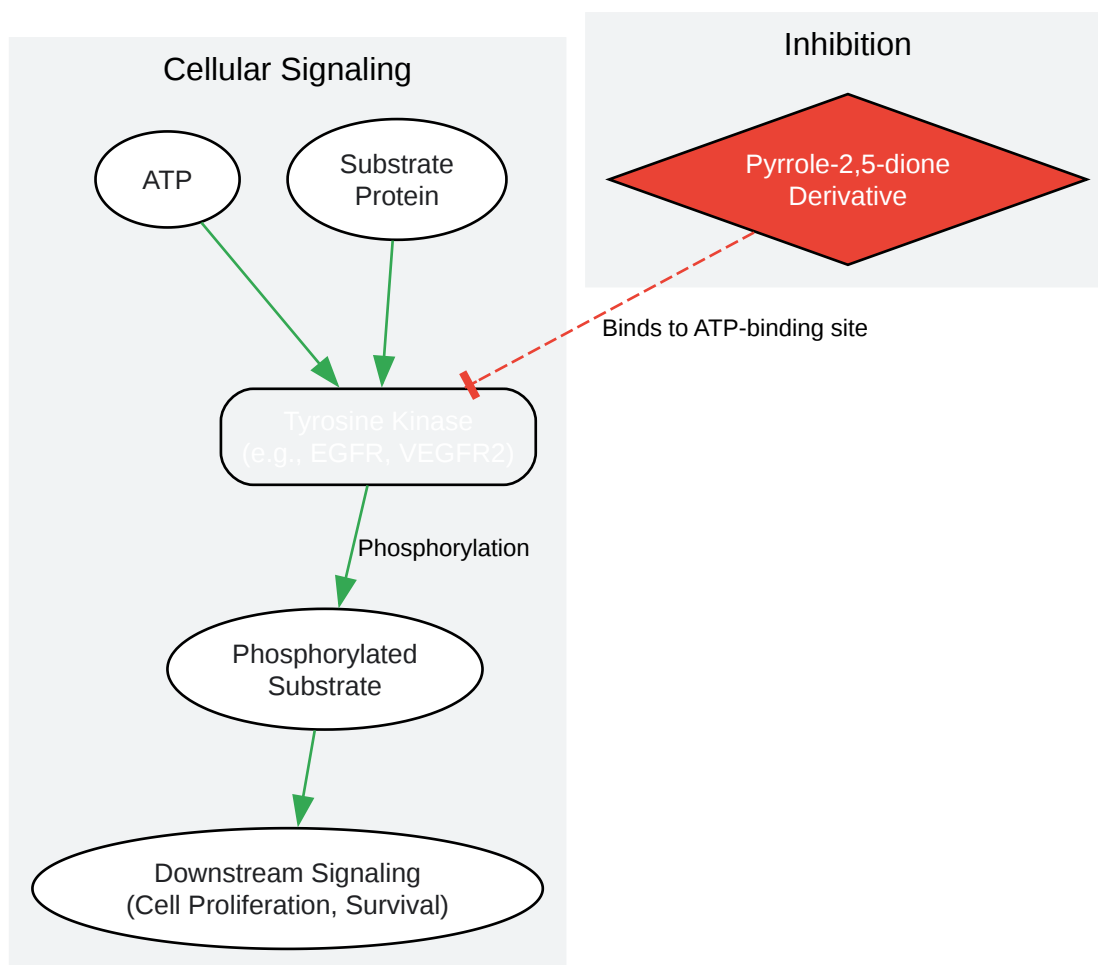
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Caption: A generalized workflow for the synthesis and characterization of pyrrole-2,5-diones.

Biological Context: Tyrosine Kinase Inhibition

Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been investigated as potential inhibitors of tyrosine kinases, such as EGFR and VEGFR2, which are implicated in cancer cell growth and proliferation.[11][12][13] The diagram below illustrates the general principle of this inhibition.

General Mechanism of Tyrosine Kinase Inhibition



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Caption: Inhibition of tyrosine kinase signaling by a pyrrole-2,5-dione derivative.

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